![molecular formula C27H48O B583132 5alfa-Colestan-3beta-ol-[d7] CAS No. 84061-69-8](/img/structure/B583132.png)

5alfa-Colestan-3beta-ol-[d7]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

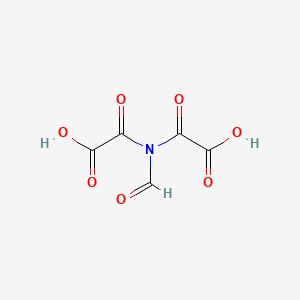

5alpha-Cholestan-3beta-ol-[d7], also known as 5alpha-Cholestan-3beta-ol-[d7], is a useful research compound. Its molecular formula is C27H48O and its molecular weight is 395.723. The purity is usually 95%.

BenchChem offers high-quality 5alpha-Cholestan-3beta-ol-[d7] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5alpha-Cholestan-3beta-ol-[d7] including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Estándar en análisis de lípidos

5alfa-Colestan-3beta-ol-[d7] se utiliza como estándar en el análisis de lípidos mediante cromatografía líquida de alto rendimiento (HPLC) . Esto permite la identificación y cuantificación de lípidos en diversas muestras.

Compuesto esteroide derivatizado

Este compuesto actúa como un compuesto esteroide derivatizado . En este papel, puede utilizarse en diversas aplicaciones de investigación bioquímica y farmacéutica.

Aplicaciones agroquímicas

5alfa-Colestan-3beta-ol-[d7] se utiliza en el campo agroquímico . Aunque las aplicaciones específicas no se detallan en las fuentes, es posible que se utilice en el desarrollo o la prueba de nuevos productos agroquímicos.

Aplicaciones farmacéuticas

Este compuesto también se utiliza en el campo farmacéutico . Podría utilizarse potencialmente en el desarrollo, la prueba o como componente en ciertos productos farmacéuticos.

Aplicaciones de colorantes

5alfa-Colestan-3beta-ol-[d7] se utiliza en el campo de los colorantes . Podría utilizarse en el desarrollo o la prueba de nuevos colorantes o pigmentos.

Inducción de cálculos biliares en la investigación

Se sabe que 5alfa-Colestan-3beta-ol-[d7] induce la formación de cálculos biliares en conejos en presencia de iones sodio . Esto podría ser útil en la investigación sobre la formación de cálculos biliares y los posibles tratamientos.

Mecanismo De Acción

Target of Action

5alpha-Cholestan-3beta-ol-[d7], also known as Dihydrocholesterol, is a derivatized steroid compound . It’s primarily targeted by the body’s metabolic enzymes and proteases . These enzymes play a crucial role in the metabolism of lipids and proteins, which are essential for various biological functions.

Mode of Action

The compound is derived from cholesterol by the action of intestinal microorganisms . It interacts with its targets, the metabolic enzymes and proteases, leading to changes in the body’s lipid and protein metabolism.

Biochemical Pathways

5alpha-Cholestan-3beta-ol-[d7] affects the lipid metabolism pathway. It is known to induce the formation of gall stones in rabbits in the presence of sodium ions . This suggests that it may influence the bile acid synthesis pathway, which is responsible for the breakdown of cholesterol and the formation of gallstones. In plants, derivatives of 5alpha-Cholestan-3beta-ol-[d7] are called brassinosteroids that selectively activate the PPI3K/Akt pathway .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its bioavailability and distribution in the body

Result of Action

The primary molecular effect of 5alpha-Cholestan-3beta-ol-[d7] is the induction of gallstone formation in the presence of sodium ions . This suggests that it may have a significant impact on lipid metabolism and the homeostasis of bile acids. On a cellular level, it may affect the function of cells in the liver and gallbladder, where bile acids are produced and stored.

Action Environment

The action of 5alpha-Cholestan-3beta-ol-[d7] can be influenced by various environmental factors. For instance, the presence of sodium ions is known to enhance its ability to induce gallstone formation . Additionally, the activity of intestinal microorganisms, which convert cholesterol into 5alpha-Cholestan-3beta-ol-[d7], can be affected by factors such as diet, medication, and overall health . Therefore, these factors can potentially influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

5alpha-Cholestan-3beta-ol-[d7] plays a significant role in various biochemical reactions. It is derived from cholesterol by the action of intestinal microorganisms . This compound is known to induce the formation of gallstones in rabbits in the presence of sodium ions . In lipid analysis, 5alpha-Cholestan-3beta-ol-[d7] is used as a standard due to its derivatized steroid structure . It interacts with enzymes such as cholesterol oxidase and cholesterol esterase, which are involved in cholesterol metabolism. These interactions are crucial for understanding the metabolic pathways and the role of cholesterol derivatives in biological systems.

Cellular Effects

5alpha-Cholestan-3beta-ol-[d7] influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, 5alpha-Cholestan-3beta-ol-[d7] can modulate the activity of enzymes involved in cholesterol metabolism, leading to changes in the levels of cholesterol and its derivatives within cells . This compound also impacts the formation of lipid rafts, which are specialized microdomains in the cell membrane that play a critical role in cell signaling and membrane trafficking.

Molecular Mechanism

The molecular mechanism of 5alpha-Cholestan-3beta-ol-[d7] involves its interaction with specific biomolecules. It binds to cholesterol-binding proteins and enzymes, influencing their activity and stability . For instance, 5alpha-Cholestan-3beta-ol-[d7] can inhibit the activity of cholesterol oxidase, leading to a decrease in the oxidation of cholesterol . Additionally, this compound can activate certain transcription factors, resulting in changes in gene expression related to cholesterol metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5alpha-Cholestan-3beta-ol-[d7] can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that 5alpha-Cholestan-3beta-ol-[d7] can have lasting effects on cellular function, particularly in terms of cholesterol metabolism and lipid homeostasis . These temporal effects are important for understanding the long-term impact of this compound in biological systems.

Dosage Effects in Animal Models

The effects of 5alpha-Cholestan-3beta-ol-[d7] vary with different dosages in animal models. At low doses, this compound can modulate cholesterol metabolism without causing significant adverse effects . At high doses, 5alpha-Cholestan-3beta-ol-[d7] can lead to toxicity and adverse effects, such as liver dysfunction and increased risk of cardiovascular diseases . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

5alpha-Cholestan-3beta-ol-[d7] is involved in several metabolic pathways. It is metabolized by enzymes such as cholesterol oxidase and cholesterol esterase, leading to the formation of various cholesterol derivatives . These metabolic pathways are essential for maintaining cholesterol homeostasis and understanding the role of cholesterol derivatives in health and disease. 5alpha-Cholestan-3beta-ol-[d7] can also affect metabolic flux and the levels of metabolites involved in cholesterol metabolism .

Transport and Distribution

Within cells and tissues, 5alpha-Cholestan-3beta-ol-[d7] is transported and distributed by specific transporters and binding proteins . These transporters facilitate the movement of this compound across cell membranes and its localization within specific cellular compartments. The distribution of 5alpha-Cholestan-3beta-ol-[d7] is crucial for its biological activity and its impact on cellular processes.

Subcellular Localization

5alpha-Cholestan-3beta-ol-[d7] is localized in various subcellular compartments, including the endoplasmic reticulum and the cell membrane . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of 5alpha-Cholestan-3beta-ol-[d7] are closely related to its localization within cells, as it interacts with specific biomolecules in these compartments.

Propiedades

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19?,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIXCDOBOSTCEI-LLEAGCRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)

![3-Methylhexahydro-1H-pyrrolo[1,2-c]imidazole](/img/structure/B583064.png)

![(R)-2-Methyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B583070.png)